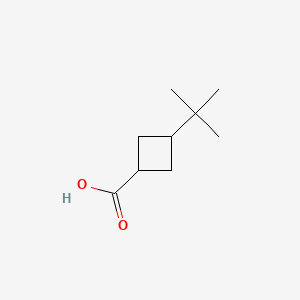

CYCLOBUTANECARBOXYLIC ACID, 3-tert-BUTYL-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CYCLOBUTANECARBOXYLIC ACID, 3-tert-BUTYL-, is a compound that has been explored in various synthetic processes and analyses due to its relevance in the preparation of biologically active compounds and material sciences. This compound is associated with the cyclobutane ring system, often studied for its unique chemical and physical properties.

Synthesis Analysis

The synthesis of derivatives related to CYCLOBUTANECARBOXYLIC ACID, 3-tert-BUTYL-, has been achieved through various methods, including continuous photo flow chemistry for the scale-up synthesis of cis-cyclobutane-1,3-Dicarboxylic acid derivatives, highlighting the compound's significance in synthetic chemistry for developing biologically active compounds and materials science applications (Yamashita et al., 2019). Another method involves an improved synthesis from methanol, acetone, and bromine, showcasing easy operation and cost-effectiveness suitable for large-scale preparation (Huang Bin & Zhang Zheng-lin, 2010).

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives, including CYCLOBUTANECARBOXYLIC ACID, 3-tert-BUTYL-, reveals unique characteristics such as bond lengths and angles that contribute to the compound's reactivity and stability. Studies involving X-ray diffraction methods have provided insights into the structures of related compounds, highlighting the puckered nature of the cyclobutane ring and the spatial arrangement of substituents, which influence the compound's chemical properties and reactivity (G. M. Reisner et al., 1983).

Chemical Reactions and Properties

CYCLOBUTANECARBOXYLIC ACID, 3-tert-BUTYL-, undergoes various chemical reactions that underscore its versatility in synthetic chemistry. For instance, it can participate in Michael/aldol/ring-opening cascade reactions with chalcones, facilitated by potassium tert-butoxide, leading to the efficient synthesis of densely substituted cyclohex-3-ene-carboxylic acids (Biao Wang et al., 2022). These reactions exemplify the compound's ability to engage in complex transformations, yielding products with significant chemical diversity.

Physical Properties Analysis

The physical properties of CYCLOBUTANECARBOXYLIC ACID, 3-tert-BUTYL-, and its derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding its behavior in various chemical environments. Research on the planarity of the cyclobutane ring in the crystal structure of related compounds provides valuable data on the compound's physical characteristics and stability under different conditions (G. Shabir et al., 2020).

Chemical Properties Analysis

The chemical properties of CYCLOBUTANECARBOXYLIC ACID, 3-tert-BUTYL-, such as reactivity, stability, and interactions with other compounds, are influenced by its molecular structure. Studies on its reactivity patterns, such as dimerization and cycloaddition reactions, highlight the compound's utility in synthesizing novel structures and exploring new pathways in organic chemistry (Martin-Louis Y. Riu et al., 2021).

Applications De Recherche Scientifique

Photo Flow Chemistry in Synthesis

Yamashita et al. (2019) explored the continuous photo flow synthesis of tert-butyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate as a method for scale-up synthesis of cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid, a valuable building block for biologically active compounds containing cyclobutane ring systems. This method showed high deuterium content production, facilitating quantitative mass spectrometry analyses in pharmacokinetic studies (Yamashita, Nishikawa, & Kawamoto, 2019).

Biochemorphology of Derivatives

Zirvi et al. (1975) synthesized ten urea derivatives of cyclobutanecarboxylic acid and evaluated their central nervous system (CNS) depressant properties, barbiturate potentiation, and anticonvulsant potencies, highlighting the complexity of activity influenced by water solubility and other factors (Zirvi, Dar, & Fakouhi, 1975).

Synthesis of Furan Derivatives

Fox and Ley (2003) discussed the synthesis of tert-butyl acetothioacetate and its application in producing 3-acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one, demonstrating the versatility of cyclobutane derivatives in creating complex organic structures (Fox & Ley, 2003).

Transition-Metal-Free Synthesis

Wang, Zhong, and Tian (2022) developed a Michael/aldol/ring-opening cascade reaction of cyclobutanones with chalcones using potassium tert-butoxide. This method enables efficient synthesis of cyclohex-3-ene-carboxylic acids, offering significant advantages like transition-metal-free conditions and high atom economy (Wang, Zhong, & Tian, 2022).

Theoretical Studies on Cyclobutadiene Derivatives

Balcı, Mckee, and Schleyer (2000) conducted a theoretical study on tetramethyl and tetra-tert-butyl derivatives of cyclobutadiene and tetrahedrane, using ab initio and density functional methods. This research provides insights into the structural and energetic characteristics of these compounds (Balcı, Mckee, & Schleyer, 2000).

Cyclobutadiene Arene Complexes in Organometallics

Shvydkiy et al. (2016) studied the reactions of cyclobutadiene arene complexes of rhodium and iridium, offering insights into the cyclotrimerization of alkyne in the coordination sphere of these metals. This research has implications for the development of new organometallic complexes (Shvydkiy et al., 2016).

Propriétés

IUPAC Name |

3-tert-butylcyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-9(2,3)7-4-6(5-7)8(10)11/h6-7H,4-5H2,1-3H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZPVFOKYIJACO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216231 |

Source

|

| Record name | Cyclobutanecarboxylic acid, 3-tert-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CYCLOBUTANECARBOXYLIC ACID, 3-tert-BUTYL- | |

CAS RN |

66016-27-1 |

Source

|

| Record name | Cyclobutanecarboxylic acid, 3-tert-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066016271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutanecarboxylic acid, 3-tert-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Aminobenzoyl)amino]pentanedioic acid](/img/structure/B1265424.png)